

Spectroscopic and Methodological Profile of (2-Amino-4-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	(2-Amino-4- methoxyphenyl)methanol	
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This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for **(2-Amino-4-methoxyphenyl)methanol** (CAS No. 187731-65-3). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the characterization of this compound. Due to the limited availability of experimental spectra in public databases, this guide presents a combination of predicted spectroscopic data based on established principles and detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(2-Amino-4-methoxyphenyl)methanol**. These predictions are derived from spectral theory and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.0-7.2	d	1H	Ar-H (H6)
~6.2-6.4	m	2H	Ar-H (H3, H5)
~4.6	S	2H	-CH₂OH
~3.8	S	3H	-OCH₃
~3.5-4.5	br s	2H	-NH2
~1.5-2.5	br s	1H	-ОН

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Assignment
~158-160	C4 (-OCH ₃)
~148-150	C2 (-NH ₂)
~128-130	C6
~115-120	C1
~105-110	C5
~98-102	C3
~65	-CH₂OH
~55	-OCH₃

Table 3: Predicted FT-IR Data (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch (-CH ₂ -, - CH ₃)
1620-1580	Strong	N-H bend (amine), Aromatic C=C stretch
1500-1400	Medium	Aromatic C=C stretch
1250-1200	Strong	Aryl C-O stretch (ether)
1050-1000	Strong	C-O stretch (primary alcohol)
900-675	Medium-Strong	Aromatic C-H out-of-plane bend

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

m/z	Relative Intensity	Assignment
153	High	Molecular Ion [M]+
136	Medium	[M-OH]+
122	High	[M-CH ₂ OH] ⁺
107	Medium	[M-CH ₂ OH, -CH ₃] ⁺
94	Medium	[M-CH ₂ OH, -CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for (2-Amino-4-methoxyphenyl)methanol, based on standard laboratory practices for similar



aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of (2-Amino-4-methoxyphenyl)methanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- Instrumentation: A 500 MHz NMR spectrometer is recommended for optimal resolution.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).
 Phase and baseline corrections should be performed manually. For ¹H NMR, integrate the signals to determine proton ratios.



Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - A background spectrum of the empty sample compartment (or the KBr pellet matrix)
 should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization
 (EI) source.
- GC Parameters:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C.

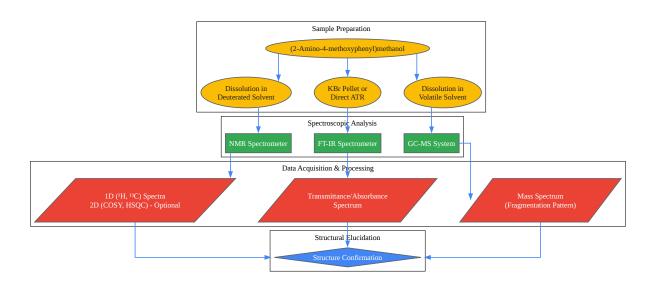


- Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
- MS Parameters:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - o Mass Range: 50-500 amu.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of (2-Amino-4-methoxyphenyl)methanol and the general structure of the analytical process.





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Caption: Experimental workflow for the spectroscopic characterization.



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Caption: High-level overview of the analytical process.

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